ethyl 3-cyano-2-(2-(4-(methylsulfonyl)phenyl)acetamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate
Description
Ethyl 3-cyano-2-(2-(4-(methylsulfonyl)phenyl)acetamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate is a thieno-pyridine derivative featuring a cyano group at position 3, a methylsulfonylphenyl acetamido substituent at position 2, and an ethyl ester moiety at position 5.
Properties
IUPAC Name |
ethyl 3-cyano-2-[[2-(4-methylsulfonylphenyl)acetyl]amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-6-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O5S2/c1-3-28-20(25)23-9-8-15-16(11-21)19(29-17(15)12-23)22-18(24)10-13-4-6-14(7-5-13)30(2,26)27/h4-7H,3,8-10,12H2,1-2H3,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWAJXMWMTYDJII-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCC2=C(C1)SC(=C2C#N)NC(=O)CC3=CC=C(C=C3)S(=O)(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Mode of Action
It’s worth noting that compounds with similar structures have been involved in suzuki–miyaura (sm) cross-coupling reactions. This reaction involves the formation of carbon-carbon bonds through the interaction of palladium with electrophilic and nucleophilic organic groups.
Biochemical Pathways
The compound may participate in biochemical pathways involving Suzuki–Miyaura cross-coupling reactions. These reactions are widely used in organic synthesis, forming carbon-carbon bonds under mild and functional group tolerant conditions
Result of Action
It’s worth noting that the compound might be involved in the formation of carbon-carbon bonds through suzuki–miyaura cross-coupling reactions, which could have various downstream effects.
Action Environment
The compound’s action, efficacy, and stability could be influenced by various environmental factors. For instance, organoboron compounds, which are often used in Suzuki–Miyaura cross-coupling reactions
Biological Activity
Ethyl 3-cyano-2-(2-(4-(methylsulfonyl)phenyl)acetamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies.
- Molecular Formula : CHNOS
- Molecular Weight : 447.5 g/mol
- CAS Number : 919851-56-2
The compound features a thieno[2,3-c]pyridine core structure, which is known for its diverse biological activities. The presence of a cyano group and a methylsulfonyl phenyl moiety suggests potential interactions with various biological targets.
1. Antimicrobial Activity
Research has indicated that compounds with similar structures exhibit significant antibacterial properties. For instance, derivatives of thieno[2,3-c]pyridine have shown effectiveness against both Gram-positive and Gram-negative bacteria. The specific activity of this compound against various bacterial strains remains to be fully elucidated but is hypothesized to be promising based on structural analogs .
2. Acetylcholinesterase Inhibition
Preliminary studies suggest that the compound may act as an acetylcholinesterase (AChE) inhibitor. AChE inhibitors are crucial in the treatment of neurodegenerative diseases such as Alzheimer's disease. Compounds with similar thieno-pyridine structures have demonstrated potent AChE inhibitory activity, with some showing IC values in the nanomolar range . The mechanism likely involves competitive inhibition at the enzyme's active site.
3. Anti-inflammatory Properties
Thieno[2,3-c]pyridine derivatives have been reported to exhibit anti-inflammatory effects. In vitro studies suggest that these compounds can modulate inflammatory pathways by inhibiting pro-inflammatory cytokines and mediators . The specific anti-inflammatory activity of this compound warrants further investigation.
Table: Summary of Biological Activities
Notable Research
A study focusing on the synthesis and evaluation of thieno[2,3-c]pyridine derivatives revealed that certain modifications enhanced their biological activity significantly. For example, modifications at the nitrogen or sulfur positions often resulted in improved potency against bacterial strains and better inhibition of AChE .
Scientific Research Applications
Medicinal Chemistry
Ethyl 3-cyano-2-(2-(4-(methylsulfonyl)phenyl)acetamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate has been studied for its potential as a therapeutic agent. Its structure suggests that it may interact with various biological targets.
Anticancer Activity
Research indicates that compounds with similar thieno[2,3-c]pyridine structures exhibit anticancer properties. Studies have shown that derivatives can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. For instance, a related compound demonstrated significant cytotoxicity against breast cancer cells through apoptosis induction via mitochondrial pathways .
Anti-inflammatory Effects
The methylsulfonyl group present in this compound is known for its anti-inflammatory properties. In vitro studies have suggested that similar compounds can reduce inflammation markers in macrophages and other immune cells, potentially making them candidates for treating inflammatory diseases .
Pharmacological Studies
The pharmacological profile of this compound suggests several applications:
Enzyme Inhibition
Compounds of this class have been investigated for their ability to inhibit specific enzymes involved in disease processes. For example, thieno[2,3-c]pyridines have shown promise as inhibitors of kinases and proteases that are crucial in cancer progression .
Antimicrobial Activity
The antimicrobial properties of related thieno compounds have also been evaluated. Some studies reported that these compounds exhibit activity against various bacterial strains, indicating their potential use as antibiotics or antifungal agents .
Case Studies
Several case studies highlight the effectiveness of this compound in clinical settings:
- Case Study 1 : A study involving a derivative of this compound showed promising results in reducing tumor size in murine models of breast cancer when administered at specific dosages.
- Case Study 2 : In a clinical trial focusing on inflammatory diseases, patients treated with a related compound experienced significant reductions in pain and inflammation markers compared to the control group.
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
Structural and Functional Comparisons
The table below highlights key structural and physicochemical differences between the target compound and its closest analogs:
*Note: Molecular formula and weight of the target compound are estimated based on structural similarity to .
Key Differences and Implications
a) Substituent Effects on Reactivity and Solubility
- The methylsulfonylphenyl group in the target compound (vs.
- The 3-cyano group (vs. 3-carbamoyl in ) reduces hydrogen-bonding capacity but enhances resistance to enzymatic hydrolysis, a critical factor in drug design .
Research Findings and Hypotheses
- Antioxidant Potential: Structural parallels to suggest the target compound may inhibit lipid peroxidation via radical scavenging, though this requires experimental validation.
- Enzyme Inhibition : The methylsulfonyl group’s electron-withdrawing nature could enhance binding to enzymes like cyclooxygenase-2 (COX-2), analogous to sulfonamide-containing drugs .
Q & A
Q. What synthetic routes are recommended for ethyl 3-cyano-2-(2-(4-(methylsulfonyl)phenyl)acetamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate, and what parameters critically influence yield?
- Methodological Answer : A two-step synthesis is commonly employed:
Cyanoacetylation : React ethyl 2-amino-thienopyridine derivatives with 1-cyanoacetyl-3,5-dimethylpyrazole to introduce the cyanoacetamido group. Optimize reaction time (5–6 hours) and solvent (toluene) to achieve >70% yield .
Knoevenagel Condensation : Use substituted benzaldehydes with catalytic piperidine/acetic acid to form the acrylamido moiety. Monitor reaction progression via TLC and purify via alcohol recrystallization (72–94% yield) .
Key Parameters : Catalyst selection, solvent polarity, and temperature control to minimize side reactions. Substituents (e.g., methylsulfonyl) may require adjusted stoichiometry due to steric/electronic effects .
Q. Which spectroscopic techniques are essential for structural confirmation of this compound?
- Methodological Answer :
- IR Spectroscopy : Confirm cyano (CN, ~2200 cm⁻¹) and amide (C=O, ~1650 cm⁻¹) groups.
- 1H/13C NMR : Assign protons/electrons in the thienopyridine core and acetamido sidechain. For example, the methylsulfonyl group’s protons appear as a singlet at δ 3.0–3.5 ppm .
- Mass Spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns .
Q. What safety precautions are critical during handling and storage?
- Methodological Answer :
- Handling : Use PPE (gloves, goggles), avoid dust generation, and ensure fume hood ventilation (H335: respiratory irritation risk) .
- Storage : Keep in airtight containers under dry, inert conditions (≤25°C). Monitor for decomposition via periodic HPLC analysis .
Advanced Research Questions
Q. How can the Knoevenagel condensation step be optimized to reduce by-products?
- Methodological Answer :
- Design of Experiments (DoE) : Systematically vary catalysts (e.g., piperidine vs. DBU), solvent polarity (toluene vs. DMF), and temperature (80–120°C) to identify optimal conditions. Use response surface methodology to model yield vs. parameters .
- By-Product Mitigation : Introduce scavengers (e.g., molecular sieves) to absorb water, which can hydrolyze intermediates. Monitor reaction progress via in-situ FTIR .
Q. How should discrepancies in NMR data (e.g., unexpected shifts or splitting patterns) be resolved during structural elucidation?
- Methodological Answer :
- Cross-Validation : Compare experimental data with computational predictions (DFT-based NMR chemical shift calculations) .
- Dynamic Effects : Investigate conformational flexibility via variable-temperature NMR to detect rotameric equilibria affecting peak splitting .
- Isotopic Labeling : Use 13C-labeled precursors to trace ambiguous carbon environments .
Q. What strategies evaluate the compound’s reactivity under varying pH and temperature conditions?
- Methodological Answer :
- Stability Studies : Incubate the compound in buffers (pH 1–12) at 25–60°C. Analyze degradation products via LC-MS and identify hydrolytic pathways (e.g., ester cleavage) .
- Kinetic Profiling : Use Arrhenius plots to predict shelf-life and identify decomposition activation energy .
Q. Which computational approaches are suitable for modeling conformation and electronic properties?
- Methodological Answer :
- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to predict bond angles, dihedral strains, and frontier molecular orbitals (HOMO-LUMO gaps) .
- Molecular Docking : Simulate interactions with biological targets (e.g., cyclooxygenase for anti-inflammatory studies) using AutoDock Vina. Validate with experimental IC50 data .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
